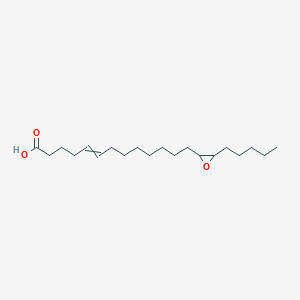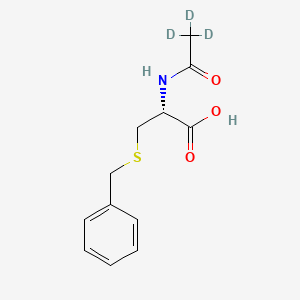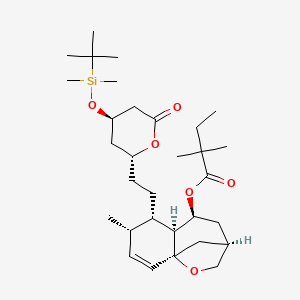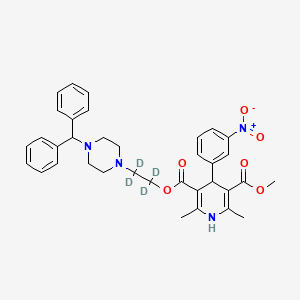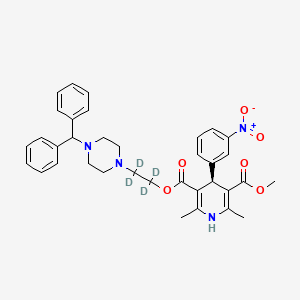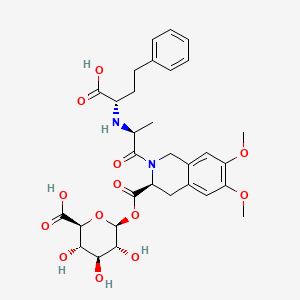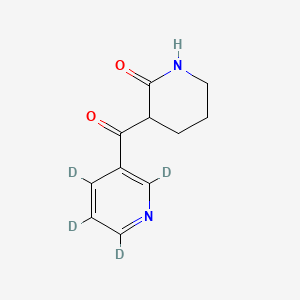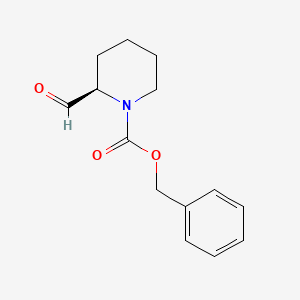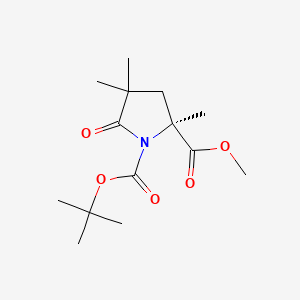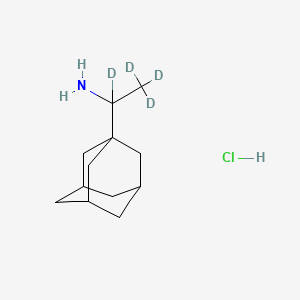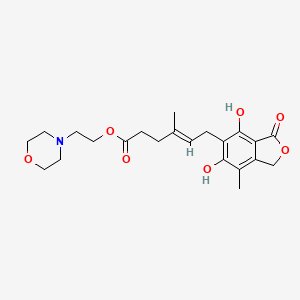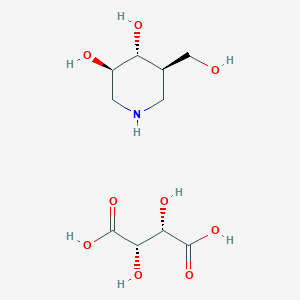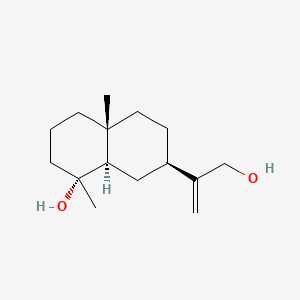
Llicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Llicol is a compound found in the leaves of the plant Erythroxylum coca, which is native to the Andes Mountains of South America. It is a naturally occurring alkaloid that has been used for centuries by indigenous populations for its stimulant and medicinal properties. It is one of the most widely used drugs in the world and has been the subject of much scientific research in recent years.
Wissenschaftliche Forschungsanwendungen
"SEGL: A Problem Solving Environment for the Design and Execution of Complex Scientific Grid Applications" discusses SEGL (Science Experimental Grid Laboratory) for the design and execution of complex scientific Grid applications, utilizing GriCoL (Grid Concurrent Language) (Currle-Linde, Resch, & Küster, 2008).
"Exploring the Living Learning Laboratory: An Approach to Strengthen Campus Sustainability Initiatives" examines the potential of campus living learning laboratories in enhancing teaching, learning, and sustainability initiatives using the sustainability science approach (Zen, 2017).
"Photobiomodulation or Low-Level Laser Therapy" describes the development and applications of low-level laser therapy in medicine, which started with the discovery of the effects of low-level laser light on hair growth and wound healing (Hamblin, 2016).
"Local Structures of Free-Standing AlxGa1−xN Thin Films Studied by Extended X-ray Absorption Fine Structure" discusses the support of the Director, Office of Science, Office of Basic Energy Sciences, Materials Science Division of the U.S. Department of Energy, and mentions the LLO work performed at the UC Berkeley Integrated Materials Laboratory (Yu et al., 1999).
"Low-level Laser Effect on Mandibular Distraction Osteogenesis" investigates the impact of low-level laser application on bone regeneration during the consolidation phase after distraction osteogenesis (Miloro, Miller, & Stoner, 2003).
Eigenschaften
IUPAC Name |
(1R,4aR,7R,8aR)-7-(3-hydroxyprop-1-en-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-11(10-16)12-5-8-14(2)6-4-7-15(3,17)13(14)9-12/h12-13,16-17H,1,4-10H2,2-3H3/t12-,13-,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMARCXQAHOJNRB-KBUPBQIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(=C)CO)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(=C)CO)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ilicol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

